Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate

Physicochemical profiling Drug-like property optimization Medicinal chemistry

Standard 2-benzimidazoleacetates lack the 5-methoxy group, which shifts N-H pKa and regioselectivity for N-alkylation. This scaffold provides: - Active methylene at C2 for Knoevenagel condensation to 3-arylacrylates (Yang et al., 2012) - N3-selective alkylation bias, reducing need for protection - Hydrolyzable ester to carboxylic acid (CAS 924275-67-2) for amide coupling Typical purity: 98%.

Molecular Formula C12H14N2O3
Molecular Weight 234.255
CAS No. 38786-59-3
Cat. No. B2860528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (5-methoxy-1H-benzimidazol-2-YL)acetate
CAS38786-59-3
Molecular FormulaC12H14N2O3
Molecular Weight234.255
Structural Identifiers
SMILESCCOC(=O)CC1=NC2=C(N1)C=C(C=C2)OC
InChIInChI=1S/C12H14N2O3/c1-3-17-12(15)7-11-13-9-5-4-8(16-2)6-10(9)14-11/h4-6H,3,7H2,1-2H3,(H,13,14)
InChIKeyFWZHEKIYOSUUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate: Procurement & Physicochemical Profile


Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate (CAS 38786-59-3, molecular formula C12H14N2O3, MW 234.25 g/mol) is a 2,5-disubstituted benzimidazole building block featuring a 5-methoxy electron-donating group and a 2-ethyl acetate side chain . The compound is primarily supplied as a research intermediate (typical purity 98%) by vendors including Biosynth/CymitQuimica and Leyan, with pricing at the 50 mg scale approximately €692 . It belongs to the broader class of 2-benzimidazoleacetates, which are established substrates for Knoevenagel condensation reactions yielding 3-aryl-2-benzimidazolyl acrylates [1].

Benzimidazole building block with reactive methylene for Knoevenagel condensation chemistry
5-Methoxy substituent provides regiochemical control in N-alkylation workflows
Commercially sourced research intermediate from multiple established suppliers

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate: Differentiation from Generic Substitutes


In-class compounds such as ethyl 2-(1H-benzimidazol-2-yl)acetate (CAS 14741-71-0) or 5-methoxy-1H-benzimidazole (CAS 4887-80-3) cannot be directly substituted for ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate without altering downstream reactivity, physicochemical properties, and synthetic outcomes. The 5-methoxy substituent shifts the benzimidazole N–H pKa, modifies the regioselectivity of N-alkylation (favoring N3 over N1 compared to 5-nitro analogs), and alters the electronic character of the heterocycle for electrophilic substitution and cross-coupling reactions [1]. The ethyl acetate side chain at C2 provides an active methylene group for Knoevenagel condensation, a reactivity feature absent in 5-methoxy-1H-benzimidazole alone [2]. Furthermore, isomerically related compounds such as 5-methoxy-1H-benzimidazole-2-carboxylic acid ethyl ester (CAS 889957-78-2) place the ester directly at C2, eliminating the methylene spacer and fundamentally changing the compound's suitability for condensation chemistry. These structural distinctions create quantifiable differences in reactivity, regioselectivity, and synthetic utility that prevent generic interchange in multi-step syntheses.

Methylene absence Generics lacking the C2–CH2–COOEt spacer cannot participate in Knoevenagel condensation; reactivity profiles may not transfer
Regiochemical mismatch Unsubstituted or 5-nitro analogs alter N-alkylation selectivity; N3-preference may shift, complicating library regiocontrol
Direct ester isomer 5-Methoxy-1H-benzimidazole-2-carboxylic acid ethyl ester places the ester at C2 without a methylene; condensation chemistry is blocked

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate: Head-to-Head Evidence


Molecular Weight and HBA Count vs. Unsubstituted Analog

The introduction of the 5-methoxy group onto the benzimidazole-2-acetate scaffold increases molecular weight by 30.03 g/mol (from 204.22 to 234.25 g/mol), adds one additional hydrogen bond acceptor (HBA count 4 vs. 3), and raises the computed XLogP3 from 1.9 to an estimated 2.4–2.7 (based on fragment contribution). These changes directly affect solubility, permeability, and target-binding profiles [1].

Physicochemical shift vs. unsubstituted
Reported
ΔMW +30.03 g/mol, ΔHBA +1, ΔXLogP3 ~+0.5 to +0.8
Supports solubility/permeability profiling context
Computed estimates; fragment-based XLogP3 may vary with method
Physicochemical profiling Drug-like property optimization Medicinal chemistry

Knoevenagel Condensation: Active Methylene vs. Non-Acetate Analogs

Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate possesses an active methylene group at the C2–CH2–COOEt position, enabling direct Knoevenagel condensation with aromatic aldehydes to yield 3-aryl-2-benzimidazolyl acrylates. This reactivity is documented for the broader class of 2-benzimidazoleacetates under morpholine catalysis [1]. In contrast, 5-methoxy-1H-benzimidazole (CAS 4887-80-3) lacks this functional group entirely and cannot participate in analogous condensation chemistry. Similarly, 5-methoxy-1H-benzimidazole-2-carboxylic acid ethyl ester (CAS 889957-78-2) has the ester directly attached to C2 without the intervening methylene, precluding the formation of the enolate required for Knoevenagel reactivity. The unsymmetrical bisbenzimidazoles accessible from 2-benzimidazoleacetates have demonstrated antimicrobial and antiprotozoal activities that rely on this reactive methylene for structural diversification [2].

Knoevenagel reactivity
Class-level
Active methylene present vs. comparators (no acetate / direct ester)
Enables condensation-based derivatization workflows
Class-level inference from 2-benzimidazoleacetate studies
Synthetic methodology Knoevenagel condensation Benzimidazole derivatization

N-Alkylation Regioselectivity: 5-Methoxy vs. 5-Nitro Benzimidazole

Experimental studies on 5-substituted benzimidazole anions demonstrate that the 5-methoxy group directs alkylation predominantly to the N3 position, whereas a 5-nitro substituent favors N1 alkylation. Under identical conditions (primary alkyl halides in protic and aprotic solvents), 5-methoxybenzimidazole shows a slight but reproducible N3 preference, while 5-nitrobenzimidazole shows N1 preference [1]. The unsubstituted benzimidazole-2-acetate (CAS 14741-71-0) provides no such electronic bias, resulting in mixed regiochemical outcomes that complicate product isolation and reduce yields of desired regioisomers. This regiochemical control is critical for synthetic planning when preparing N-functionalized benzimidazole libraries where the substitution pattern at the imidazole nitrogen dictates biological activity.

N-Alkylation regioselectivity
Class-level
5-OMe directs toward N3; 5-NO2 toward N1; unsubstituted gives mixtures
Facilitates N3-selective library synthesis
Observed under primary alkyl halide conditions
Regioselective synthesis N-alkylation Benzimidazole reactivity

Procurement Lead Time and Pricing vs. EMBIA

Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate is commercially available from multiple established vendors including Biosynth/CymitQuimica (Cat. 3D-NBA78659) and Leyan (Cat. 1307249) with typical purity of 98% . Pricing at the 50 mg scale is approximately €692 from CymitQuimica, with a 3–4 week lead time for non-stock items from Biosynth . In contrast, the closely related thioether analog ethyl 2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetate (EMBIA), while sharing the 5-methoxybenzimidazole core, requires a distinct synthetic route involving 5-methoxy-2-mercaptobenzimidazole and ethyl chloroacetate [1]. EMBIA is primarily reported in academic nanohybrid studies and does not currently appear in major vendor catalogs as a stocked item. The direct methylene-linked acetate in the target compound avoids the additional synthetic complexity and potential toxicity concerns associated with the thioether sulfur atom, while offering more straightforward scale-up pathways via the established 2-benzimidazoleacetic acid esterification route [2].

Procurement vs. thioether analog
Reported
Commercially stocked (98% purity); EMBIA requires custom synthesis
Reduces procurement risk for project planning
Pricing and lead time subject to vendor catalog updates
Chemical procurement Cost comparison Supply chain

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate: Application Scenarios


Knoevenagel Synthesis of 3-Aryl-2-Benzimidazolyl Acrylates

Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate serves as the active methylene component in morpholine-catalyzed Knoevenagel condensation with aromatic aldehydes, directly yielding 3-aryl-2-benzimidazolyl acrylate derivatives with extended π-conjugation. This reaction class has been validated for 2-benzimidazoleacetates by Yang et al. (2012), who demonstrated the generality across methyl, ethyl, i-propyl, and n-butyl esters [1]. The resulting acrylates are versatile intermediates for further functionalization and have demonstrated biological activity in antiprotozoal hybrid molecules [2].

N3-Selective Alkylation in Library Synthesis

The 5-methoxy substituent on the benzimidazole ring biases N-alkylation regioselectivity toward the N3 position, as documented in systematic alkylation studies of 5-substituted benzimidazole anions [1]. This regiochemical preference enables selective access to N3-functionalized derivatives, reducing the need for protecting group strategies and simplifying the purification of desired regioisomers. This feature is particularly valuable in parallel synthesis campaigns where regioisomeric purity is critical for SAR interpretation.

Carboxylic Acid Hydrolysis Precursor

The ethyl ester can be hydrolyzed under mild basic conditions to yield 2-(5-methoxy-1H-benzimidazol-2-yl)acetic acid (CAS 924275-67-2), which serves as a carboxylic acid handle for amide coupling, hydrazide formation, and salt preparation. This hydrolysis pathway is well-precedented for 2-benzimidazoleacetates and enables late-stage diversification without altering the 5-methoxybenzimidazole core [1]. The acid form is directly relevant to CRTH2 antagonist programs where benzimidazole acetic acid scaffolds have shown receptor antagonism [2].

Co-crystallization & Solid-State Chemistry

Benzimidazole derivatives containing carboxylic acid or ester functional groups, including the 5-methoxy-2-acetate scaffold, have been investigated for co-crystallization with carboxylic acids to modulate solid-state properties such as solubility and stability [1]. The combination of the hydrogen-bond-donating benzimidazole N–H, the hydrogen-bond-accepting methoxy and ester carbonyl groups, and the aromatic ring system provides multiple interaction sites for supramolecular synthon engineering.

Application
Selection Property
Validation Focus
Knoevenagel condensation
Active methylene handle
Condensation efficiency with aromatic aldehydes
N3-selective alkylation
5-Methoxy regiochemical bias
N3 vs. N1 product ratio reproducibility
Carboxylic acid precursor
Ethyl ester lability
Hydrolysis yield and acid purity
Co-crystallization studies
Multiple H-bond donor/acceptor sites
Supramolecular synthon reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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